Cannabichromene

Catalog No.
S522572
CAS No.
20675-51-8
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabichromene

CAS Number

20675-51-8

Product Name

Cannabichromene

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Solubility

Soluble in DMSO

Synonyms

Cannabichrome; CBC; Cannanbichromene; Pentylcannabichromene

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Description

The exact mass of the compound Cannabichromene is 314.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. It belongs to the ontological category of 1-benzopyran in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesia and Inflammation

Studies suggest CBC may play a role in pain management and reducing inflammation. One study published in the journal Life Sciences investigated the effects of CBC on pain perception in mice. The research found that CBC produced significant analgesic effects, suggesting its potential use in treating chronic pain conditions [].

Another study, published in ヨーロ피아 신경과학 저널 (European Journal of Neuroscience), explored the anti-inflammatory properties of CBC. The study observed that CBC inhibited the production of inflammatory mediators in immune cells, suggesting its potential use in treating inflammatory diseases [].

Cancer

Preliminary research suggests CBC may have anti-cancer properties. A study published in Natural Product Communications investigated the effect of CBC on human breast cancer cells. The study found that CBC induced cell death (apoptosis) in these cancer cells []. However, it's important to note that this research was conducted in cell cultures, and further studies are needed to determine CBC's efficacy in humans.

Neuroprotection

Some research suggests CBC may have neuroprotective properties. A study published in Biochemical Pharmacology investigated the effects of CBC on nerve cell death caused by ischemia (lack of blood flow). The study found that CBC protected nerve cells from damage, suggesting its potential use in treating neurodegenerative diseases [].

Cannabichromene, commonly referred to as CBC, is a non-psychoactive phytocannabinoid found in the Cannabis plant. It is one of the most abundant cannabinoids, alongside tetrahydrocannabinol and cannabidiol. Cannabichromene is structurally similar to other cannabinoids, such as tetrahydrocannabinol, tetrahydrocannabivarin, cannabidiol, and cannabinol. Unlike tetrahydrocannabinol, which is known for its psychoactive effects, cannabichromene does not induce a "high" and is primarily recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects .

The biosynthesis of cannabichromene begins with the formation of cannabigerolic acid from geranyl pyrophosphate and olivetolic acid. This compound is then cyclized by the enzyme cannabichromenic acid synthase to produce cannabichromenic acid. Upon decarboxylation—typically through heating above 93 °C—cannabichromenic acid is converted into cannabichromene . Cannabichromene has been shown to interact with various receptors in the body, including cannabinoid receptors and transient receptor potential channels, influencing its biological activity .

Cannabichromene exhibits several notable biological activities. Research indicates that it acts as an agonist at the cannabinoid receptor type 2 but has minimal binding affinity for cannabinoid receptor type 1. This selective action suggests potential therapeutic applications without the psychoactive effects associated with tetrahydrocannabinol. Cannabichromene has demonstrated anti-inflammatory effects in preclinical studies, reducing inflammation in animal models of pain and swelling . Additionally, it has shown potential antitumor effects in breast cancer models and anticonvulsant activity .

The synthesis of cannabichromene can be achieved through several methods:

  • Natural Extraction: Obtaining cannabichromene directly from cannabis plants through extraction processes.
  • Chemical Synthesis: Laboratory synthesis involving the reaction of specific precursors like geranyl pyrophosphate and olivetolic acid to create cannabigerolic acid, which is subsequently converted into cannabichromene.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert other cannabinoids into cannabichromene .

Cannabichromene has garnered interest for its potential applications in various fields:

  • Pain Management: Due to its anti-inflammatory properties, it may aid in reducing pain without psychoactive effects.
  • Cancer Research: Preliminary studies suggest that it may have antitumor properties, particularly in breast cancer models.
  • Neuroprotection: Its interaction with cannabinoid receptors suggests potential benefits in neurodegenerative conditions .
  • Cosmetic Industry: Its anti-inflammatory properties may be beneficial in skincare formulations targeting inflammation and irritation.

Studies have shown that cannabichromene interacts with several receptors beyond cannabinoid receptors. It acts as an agonist at transient receptor potential channels such as TRPA1 and TRPV3, which are involved in pain perception and inflammatory responses . These interactions may enhance the therapeutic efficacy of other cannabinoids when used in combination.

Cannabichromene shares structural similarities with several other cannabinoids. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Features
TetrahydrocannabinolPsychoactive; strong affinity for CB1Induces euphoria; widely studied for recreational use
CannabidiolNon-psychoactive; moderate affinity for CB1 and CB2Known for anxiety relief and anti-seizure properties
CannabinolMildly psychoactive; derived from THC degradationExhibits sedative effects; less studied than THC or CBD
TetrahydrocannabivarinNon-psychoactive; similar structure to THCPotential appetite-suppressing effects

Cannabichromene's uniqueness lies in its selective activity at cannabinoid receptor type 2 and its minimal psychoactivity compared to tetrahydrocannabinol. Its ability to modulate pain and inflammation without inducing a high makes it a candidate for therapeutic applications where psychoactivity is undesirable .

Enzymatic Pathways: Cannabichromenic Acid Synthase and Decarboxylation Mechanisms

The biosynthesis of cannabichromene begins with the enzymatic conversion of cannabigerolic acid through the action of cannabichromenic acid synthase, followed by subsequent decarboxylation to yield the final product [1] [2]. Cannabichromenic acid synthase belongs to the berberine bridge enzyme-like gene family and features conserved domains including the flavin adenine dinucleotide binding domain and a carboxy-terminal berberine bridge enzyme-like domain [3]. The enzyme catalyzes the oxidative cyclization of cannabigerolic acid or its cis-isomer cannabinerolic acid to form cannabichromenic acid through a mechanism similar to other cannabinoid synthases [4].

The enzymatic mechanism involves a hydride shift to the oxidized flavin adenine dinucleotide prosthetic group, facilitating the oxidative cyclization of the substrate. Molecular oxygen is reduced to hydrogen peroxide to regenerate the oxidized flavin adenine dinucleotide, following a reaction mechanism analogous to the berberine bridge enzyme in benzylisoquinoline alkaloid biosynthesis [5]. The enzyme demonstrates substrate specificity, requiring the interaction of the carboxylate group with histidine and adjacent tyrosine residues for proper substrate binding [5].

Recent advances in cannabichromenic acid synthase engineering have achieved significant improvements in catalytic efficiency. Through deep learning-assisted structural prediction using AlphaFold and subsequent rational protein design, researchers have identified specific amino acid positions where substitutions significantly enhance product formation [6]. The most effective variant demonstrated a 22-fold increase in cannabichromenic acid production from crude lysate compared to the native enzyme, with five distinct positions showing favorable impacts on catalytic activity [6].

The decarboxylation mechanism represents the final step in cannabichromene biosynthesis, converting cannabichromenic acid to cannabichromene through non-enzymatic thermal processes. This decarboxylation occurs when exposed to light or heat, following an intramolecular hydrogen bond mechanism involving the ortho-phenol group [1]. The process appears to be a commonality for 2-hydroxybenzoic acid derivatives and requires careful temperature control to prevent over-heating and decomposition that can decrease yields and increase impurity profiles [1].

Precursor Availability: Geranyl Pyrophosphate and Olivetolic Acid Optimization

The biosynthesis of cannabichromene relies critically on the availability of two key precursors: geranyl pyrophosphate and olivetolic acid, which combine to form cannabigerolic acid, the immediate precursor to cannabichromenic acid [1] [7]. Geranyl pyrophosphate is synthesized through the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by geranyl pyrophosphate synthase [1] [8]. The aromatic prenyltransferase then facilitates the prenylation of olivetolic acid with geranyl pyrophosphate to produce cannabigerolic acid [9].

Olivetolic acid biosynthesis involves a complex two-enzyme system comprising tetraketide synthase and olivetolic acid cyclase [1] [10]. Tetraketide synthase catalyzes the sequential condensation of hexanoyl-coenzyme A with three molecules of malonyl-coenzyme A to yield a tetraketide intermediate [1]. However, tetraketide synthase alone cannot produce olivetolic acid directly, instead requiring olivetolic acid cyclase to perform the crucial carbon-2 to carbon-7 aldol condensation without decarboxylation [10] [11]. In the absence of olivetolic acid cyclase, non-enzymatic decarboxylative aldol condensation occurs, producing olivetol rather than the desired olivetolic acid [1] [10].

The cooperation between tetraketide synthase and olivetolic acid cyclase represents a unique biosynthetic mechanism in plant polyketide formation. Structural and mechanistic studies have revealed that tetraketide synthase functions as an stilbene synthase-like member of type III polyketide synthases, releasing a diffusible tetraketide intermediate that serves as substrate for olivetolic acid cyclase [10] [11]. This intermediate must be released from tetraketide synthase to interact with olivetolic acid cyclase, as no functional complex has been detected between the two enzymes [11].

Optimization of precursor availability has focused on enhancing both the supply and utilization efficiency of these critical substrates. For hexanoyl-coenzyme A, which serves as the starter unit for olivetolic acid synthesis, researchers have identified efficient acyl-coenzyme A synthetases from bacterial sources. Pseudomonas species LvaE encoding a short-chain acyl-coenzyme A synthetase demonstrates superior efficiency in converting hexanoic acid to hexanoyl-coenzyme A compared to native Cannabis sativa acyl-activating enzymes [12]. This enzyme has enabled significant improvements in olivetolic acid production when expressed in engineered yeast systems [12].

Metabolic Engineering Strategies in Saccharomyces cerevisiae

Saccharomyces cerevisiae has emerged as a preferred chassis organism for cannabinoid biosynthesis due to its well-characterized molecular biology tools, ability to express eukaryotic proteins with proper folding, and established industrial applications [13]. The engineering of cannabichromene biosynthesis in yeast requires comprehensive metabolic rewiring to provide adequate precursor supply and optimize enzymatic efficiency [14].

Recent achievements in cannabichromenic acid biosynthesis demonstrate the potential of engineered Saccharomyces cerevisiae systems. A systematically optimized strain achieved cannabichromenic acid production rates 25.8% higher than those observed in Cannabis sativa, representing a significant milestone in heterologous cannabinoid production [14]. This achievement required coordinated enhancement of multiple metabolic pathways, including precursor biosynthesis, cofactor regeneration, and enzyme expression optimization [14].

The metabolic engineering approach addresses fundamental limitations in native yeast metabolism that constrain cannabinoid biosynthesis. All precursors required for cannabinoid production - geranyl pyrophosphate, malonyl-coenzyme A, and hexanoyl-coenzyme A - are derived from acetyl-coenzyme A, necessitating strategies to boost the cellular acetyl-coenzyme A pool [13]. Recent advances have demonstrated the effectiveness of rewiring central carbon metabolism through the addition of specific genes that enable high cytosolic acetyl-coenzyme A production while improving pathway redox balance and reducing adenosine triphosphate requirements [13].

Isopentenol Utilization Pathway Enhancements

The isopentenol utilization pathway represents a revolutionary approach to augmenting native terpenoid biosynthesis in Saccharomyces cerevisiae [15]. This two-step pathway directly converts isopentenol isomers isoprenol and prenol into isopentenyl pyrophosphate and dimethylallyl pyrophosphate through sequential phosphorylation reactions, bypassing the bottlenecks inherent in the native mevalonate pathway [15].

Implementation of the isopentenol utilization pathway in cannabichromenic acid-producing strains has yielded remarkable improvements in precursor availability. The pathway enables a 147-fold elevation in the isopentenyl pyrophosphate and dimethylallyl pyrophosphate pool compared to the native mevalonate pathway alone [15]. This dramatic increase directly translates to enhanced cannabinoid precursor formation, as these compounds serve as the fundamental building blocks for geranyl pyrophosphate synthesis [15].

The pathway consists of two phosphorylation steps requiring only two molecules of adenosine triphosphate per molecule of isopentenyl pyrophosphate synthesized, significantly reducing competition for nicotinamide adenine dinucleotide phosphate with cytochrome P450 enzymes involved in terpene decoration [15]. The orthogonal nature of the isopentenol utilization pathway, being decoupled from central carbon metabolism, allows for shortcut access to isopentenyl pyrophosphate while circumventing traditional pathway bottlenecks [15].

Optimization strategies for the isopentenol utilization pathway include cofeeding approaches using both isoprenol and prenol at specific molar ratios. Research has demonstrated that cofeeding isoprenol and prenol at a 7:3 molar ratio further enhances geranyl pyrophosphate content for monoterpene biosynthesis [15]. This approach takes advantage of the tolerance characteristics of Saccharomyces cerevisiae, which demonstrates better tolerance to these alcohols compared to other microbial hosts such as Escherichia coli and Yarrowia lipolytica [15].

Peroxisome-Targeted Biosynthesis for Yield Improvement

Peroxisomal compartmentalization represents an innovative strategy for enhancing cannabinoid biosynthesis by transforming yeast peroxisomes into specialized geranyl pyrophosphate-synthesizing microfactories [16]. This approach addresses fundamental limitations in cytosolic production systems where competing pathways and metabolic cross-talk frequently prevent efficient synthesis of target compounds [16].

The strategy involves introducing a complete mevalonate pathway into peroxisomes to establish efficient geranyl pyrophosphate production that harvests the peroxisomal acetyl-coenzyme A pool [16]. Peroxisomal localization of the isopentenol utilization pathway has achieved a 1.6-fold increase in geranylgeranyl pyrophosphate levels and a 28% improvement in cannabichromenic acid titers compared to cytosolic approaches [14]. This improvement stems from the ability of peroxisomal systems to bypass competition with the sterol pathway that strongly competes for precursors in the yeast cytosol [16].

The peroxisomal approach demonstrates remarkable efficiency improvements, with studies showing up to 125-fold increases in monoterpene production compared to cytosolic systems [16]. The strategy effectively isolates cannabinoid biosynthesis from native metabolic networks, reducing interference from endogenous pathways while maximizing precursor utilization efficiency [16]. The compartmentalization also facilitates subsequent decoration by cytochrome P450 enzymes, supporting efficient conversion of basic cannabinoid scaffolds to more complex derivatives [16].

Implementation of peroxisomal biosynthesis requires careful consideration of enzyme targeting and compartment-specific cofactor availability. The success of this approach depends on effective targeting sequences that ensure proper enzyme localization while maintaining catalytic activity [16]. Additionally, the strategy must account for cofactor transport and regeneration within the peroxisomal compartment to sustain efficient biosynthetic flux [16].

Competitive Dynamics Between Cannabinoid Synthases

The competitive dynamics between cannabinoid synthases represent a critical factor determining the final cannabinoid profile in both native Cannabis sativa and engineered biosynthetic systems [17] [18]. Cannabichromenic acid synthase competes directly with tetrahydrocannabinolic acid synthase and cannabidiolic acid synthase for their common substrate, cannabigerolic acid, creating a complex regulatory network that influences final product distribution [17].

Enzyme kinetics studies reveal significant differences in substrate affinity among the three major cannabinoid synthases. Cannabidiolic acid synthase demonstrates higher affinity for cannabigerolic acid compared to tetrahydrocannabinolic acid synthase, which consequently leads to preferential cannabidiolic acid production when both enzymes are present [19]. This differential affinity explains why Cannabis plants typically contain higher cannabidiolic acid levels than tetrahydrocannabinolic acid levels under natural conditions [19].

The competitive advantage of cannabidiolic acid synthase over cannabichromenic acid synthase has been documented through expression analysis and substrate competition studies [3]. While cannabidiolic acid synthase expression is characteristically high in hemp varieties, both tetrahydrocannabinolic acid synthase and cannabichromenic acid synthase expression levels are considerably lower, indicating reduced competitive capacity for substrate utilization [3]. This expression pattern directly correlates with the typically low cannabichromene content observed in most Cannabis varieties [3].

Gene copy number analysis provides additional insights into competitive dynamics between cannabinoid synthases. Research demonstrates a positive correlation between tetrahydrocannabinolic acid synthase gene copy number and tetrahydrocannabinol accumulation, but a negative correlation with cannabidiolic acid production [18]. This pattern suggests that increasing tetrahydrocannabinolic acid synthase gene expression decreases cannabidiolic acid synthase activity through competition for the mutual precursor, cannabigerolic acid [18].

The competitive relationship extends to allelic dominance patterns observed in Cannabis breeding programs. The tetrahydrocannabinolic acid synthase allele from drug-type Cannabis appears to be dominant over corresponding alleles from hemp varieties, while the cannabidiolic acid synthase gene demonstrates superior competitive performance for cannabigerolic acid even when functional tetrahydrocannabinolic acid synthase genes are present [18]. These differences in competitive performance arise from both sequence variation and differential expression levels among synthase paralogs [18].

In metabolic engineering contexts, understanding competitive dynamics is essential for designing strains that maximize cannabichromenic acid production. Strategies must account for the inherently lower competitive advantage of cannabichromenic acid synthase and implement approaches that either enhance its catalytic efficiency or reduce competition from other synthases [6]. The 22-fold improvement achieved through rational protein design of cannabichromenic acid synthase represents one approach to addressing this competitive disadvantage [6].

The competitive dynamics also influence metabolic flux distribution in engineered systems. When multiple cannabinoid synthases are co-expressed, the substrate cannabigerolic acid becomes partitioned according to the relative activities and expression levels of each enzyme [5]. This partitioning effect necessitates careful optimization of enzyme expression ratios to achieve desired product profiles while maintaining overall biosynthetic efficiency [5].

Data Tables

Parameter/StudyValueMethodology/ConditionsReference
Cannabichromenic acid synthase wild-type activity improvement22-fold increaseCrude lysate screening, rational design [6]
Cannabichromenic acid synthase rational design improvement5 positions with favorable impactAlphaFold prediction, mutagenesis [6]
Cannabichromenic acid production in Saccharomyces cerevisiae25.8% higher than Cannabis sativaMetabolic engineering, isopentenol utilization pathway [14]
Isopentenol utilization pathway-mediated enhancement147-fold vs native pathwayTwo-step phosphorylation pathway [15]
Peroxisomal geranyl pyrophosphate synthesis improvement125-fold vs cytosolicCompartmentalization strategy [16]
Geranylgeranyl pyrophosphate level increase via isopentenol utilization pathway374-fold vs nativeThree-step synthetic route [15]
Olivetolic acid production in Yarrowia lipolytica9.18 mg/L (83-fold increase)Sequential bottleneck identification [12]
Cannabigerolic acid production in Escherichia coli1.2 mg/LHeterologous expression [20]
Cannabigerolic acid yield with NphB optimization48% yield under optimal conditionsComputational modeling, mutagenesis [21]
Cannabidiolic acid synthase vs tetrahydrocannabinolic acid synthase substrate affinityCannabidiolic acid synthase higher affinity for cannabigerolic acidCompetitive binding studies [19] [18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Exact Mass

314.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20675-51-8
18793-28-7

Wikipedia

Cannabichromene

Dates

Modify: 2023-08-15
1: Arnold WR, Weigle AT, Das A. Cross-talk of cannabinoid and endocannabinoid metabolism is mediated via human cardiac CYP2J2. J Inorg Biochem. 2018 Jul;184:88-99. doi: 10.1016/j.jinorgbio.2018.03.016. Epub 2018 Apr 7. PubMed PMID: 29689453; PubMed Central PMCID: PMC5964033.
2: Petrosino S, Verde R, Vaia M, Allarà M, Iuvone T, Di Marzo V. Anti-inflammatory Properties of Cannabidiol, a Nonpsychotropic Cannabinoid, in Experimental Allergic Contact Dermatitis. J Pharmacol Exp Ther. 2018 Jun;365(3):652-663. doi: 10.1124/jpet.117.244368. Epub 2018 Apr 9. PubMed PMID: 29632236.
3: Gul W, Gul SW, Chandra S, Lata H, Ibrahim EA, ElSohly MA. Detection and Quantification of Cannabinoids in Extracts of Cannabis sativa Roots Using LC-MS/MS. Planta Med. 2018 Mar;84(4):267-271. doi: 10.1055/s-0044-100798. Epub 2018 Jan 22. PubMed PMID: 29359294.
4: Wang YH, Avula B, ElSohly MA, Radwan MM, Wang M, Wanas AS, Mehmedic Z, Khan IA. Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS. Planta Med. 2018 Mar;84(4):260-266. doi: 10.1055/s-0043-124873. Epub 2017 Dec 20. PubMed PMID: 29262425.
5: Ibrahim EA, Gul W, Gul SW, Stamper BJ, Hadad GM, Abdel Salam RA, Ibrahim AK, Ahmed SA, Chandra S, Lata H, Radwan MM, ElSohly MA. Determination of Acid and Neutral Cannabinoids in Extracts of Different Strains of Cannabis sativa Using GC-FID. Planta Med. 2018 Mar;84(4):250-259. doi: 10.1055/s-0043-124088. Epub 2017 Dec 13. PubMed PMID: 29237190.
6: Turner SE, Williams CM, Iversen L, Whalley BJ. Molecular Pharmacology of Phytocannabinoids. Prog Chem Org Nat Prod. 2017;103:61-101. doi: 10.1007/978-3-319-45541-9_3. Review. PubMed PMID: 28120231.
7: ElSohly MA, Radwan MM, Gul W, Chandra S, Galal A. Phytochemistry of Cannabis sativa L. Prog Chem Org Nat Prod. 2017;103:1-36. doi: 10.1007/978-3-319-45541-9_1. Review. PubMed PMID: 28120229.
8: Zurier RB, Burstein SH. Cannabinoids, inflammation, and fibrosis. FASEB J. 2016 Nov;30(11):3682-3689. Epub 2016 Jul 19. Review. PubMed PMID: 27435265.
9: Oláh A, Markovics A, Szabó-Papp J, Szabó PT, Stott C, Zouboulis CC, Bíró T. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016 Sep;25(9):701-7. doi: 10.1111/exd.13042. Epub 2016 Jun 15. PubMed PMID: 27094344.
10: Mariotti Kde C, Marcelo MC, Ortiz RS, Borille BT, Dos Reis M, Fett MS, Ferrão MF, Limberger RP. Seized cannabis seeds cultivated in greenhouse: A chemical study by gas chromatography-mass spectrometry and chemometric analysis. Sci Justice. 2016 Jan;56(1):35-41. doi: 10.1016/j.scijus.2015.09.002. Epub 2015 Sep 26. PubMed PMID: 26746824.
11: Gul W, Gul SW, Radwan MM, Wanas AS, Mehmedic Z, Khan II, Sharaf MH, ElSohly MA. Determination of 11 Cannabinoids in Biomass and Extracts of Different Varieties of Cannabis Using High-Performance Liquid Chromatography. J AOAC Int. 2015 Nov-Dec;98(6):1523-8. doi: 10.5740/jaoacint.15-095. PubMed PMID: 26651563.
12: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.
13: Makwana R, Venkatasamy R, Spina D, Page C. The effect of phytocannabinoids on airway hyper-responsiveness, airway inflammation, and cough. J Pharmacol Exp Ther. 2015 Apr;353(1):169-80. doi: 10.1124/jpet.114.221283. Epub 2015 Feb 5. PubMed PMID: 25655949.
14: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.
15: Shinjyo N, Di Marzo V. The effect of cannabichromene on adult neural stem/progenitor cells. Neurochem Int. 2013 Nov;63(5):432-7. doi: 10.1016/j.neuint.2013.08.002. Epub 2013 Aug 11. PubMed PMID: 23941747.
16: Swift W, Wong A, Li KM, Arnold JC, McGregor IS. Analysis of cannabis seizures in NSW, Australia: cannabis potency and cannabinoid profile. PLoS One. 2013 Jul 24;8(7):e70052. doi: 10.1371/journal.pone.0070052. Print 2013. PubMed PMID: 23894589; PubMed Central PMCID: PMC3722200.
17: Romano B, Borrelli F, Fasolino I, Capasso R, Piscitelli F, Cascio M, Pertwee R, Coppola D, Vassallo L, Orlando P, Di Marzo V, Izzo A. The cannabinoid TRPA1 agonist cannabichromene inhibits nitric oxide production in macrophages and ameliorates murine colitis. Br J Pharmacol. 2013 May;169(1):213-29. doi: 10.1111/bph.12120. PubMed PMID: 23373571; PubMed Central PMCID: PMC3632250.
18: Happyana N, Agnolet S, Muntendam R, Van Dam A, Schneider B, Kayser O. Analysis of cannabinoids in laser-microdissected trichomes of medicinal Cannabis sativa using LCMS and cryogenic NMR. Phytochemistry. 2013 Mar;87:51-9. doi: 10.1016/j.phytochem.2012.11.001. Epub 2012 Dec 29. PubMed PMID: 23280038.
19: Izzo AA, Capasso R, Aviello G, Borrelli F, Romano B, Piscitelli F, Gallo L, Capasso F, Orlando P, Di Marzo V. Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice. Br J Pharmacol. 2012 Jun;166(4):1444-60. doi: 10.1111/j.1476-5381.2012.01879.x. PubMed PMID: 22300105; PubMed Central PMCID: PMC3417459.
20: Iwata N, Kitanaka S. New cannabinoid-like chromane and chromene derivatives from Rhododendron anthopogonoides. Chem Pharm Bull (Tokyo). 2011;59(11):1409-12. PubMed PMID: 22041081.

Explore Compound Types